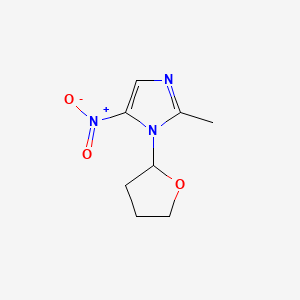

Diazo(fluoro)methane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diazo(fluoro)methane is a fluorinated diazo compound that has garnered significant interest in organic synthesis due to its unique reactivity and versatility. It is a member of the broader class of diazoalkanes, which are characterized by the presence of a diazo group (-N=N-) attached to an alkyl group. The incorporation of a fluorine atom into the diazoalkane structure imparts distinct chemical properties, making this compound a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazo(fluoro)methane typically involves the reaction of a fluorinated precursor with a diazo transfer reagent. One common method involves the reaction of fluoromethylamine with nitrous acid to form the corresponding diazonium salt, which is then treated with a base to generate this compound . Another approach involves the oxidation of fluorinated hydrazones using oxidizing agents such as iodosylbenzene .

Industrial Production Methods

While this compound is primarily synthesized on a laboratory scale due to its reactivity and potential hazards, advancements in continuous-flow chemistry have improved the safety and scalability of its production . Industrial production methods would likely involve similar synthetic routes but with enhanced safety protocols and equipment to handle the compound’s toxicity and explosiveness.

Chemical Reactions Analysis

Types of Reactions

Diazo(fluoro)methane undergoes a variety of chemical reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes.

Carbene Insertion: Formation of carbenes that can insert into C-H, O-H, and N-H bonds.

1,3-Dipolar Cycloadditions: Reaction with dipolarophiles to form five-membered rings.

Common Reagents and Conditions

Lewis Acids: Catalysts such as boron trifluoride are often used to facilitate reactions involving this compound.

Oxidizing Agents: Iodosylbenzene is commonly used in the oxidation of hydrazones to generate this compound.

Major Products

Cyclopropanes: Formed from cyclopropanation reactions.

Methyl Ethers: Produced from reactions with phenols and alcohols.

Five-Membered Rings: Resulting from 1,3-dipolar cycloadditions.

Scientific Research Applications

Diazo(fluoro)methane has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent for introducing fluorinated groups into organic molecules, which is valuable in the development of pharmaceuticals and agrochemicals.

Chemical Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.

Mechanism of Action

The reactivity of diazo(fluoro)methane is primarily due to the formation of carbenes, highly reactive species that can insert into various chemical bonds. The diazo group (-N=N-) decomposes to release nitrogen gas, generating a carbene intermediate. This carbene can then react with a wide range of substrates, leading to the formation of new chemical bonds . The presence of the fluorine atom enhances the stability and reactivity of the carbene, making this compound a particularly useful reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Diazomethane: The simplest diazo compound, used widely in organic synthesis but highly toxic and explosive.

Trifluorodiazoethane: A fluorinated diazo compound with similar reactivity but different steric and electronic properties.

Difluorodiazoethane: Another fluorinated diazo compound known for its high reactivity and potential in synthetic applications.

Uniqueness

Diazo(fluoro)methane stands out due to its unique combination of fluorine and diazo functionalities, which imparts distinct reactivity and stability compared to other diazo compounds. Its ability to introduce fluorinated groups into organic molecules makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

CAS No. |

65937-26-0 |

|---|---|

Molecular Formula |

CHFN2 |

Molecular Weight |

60.031 g/mol |

IUPAC Name |

diazo(fluoro)methane |

InChI |

InChI=1S/CHFN2/c2-1-4-3/h1H |

InChI Key |

PHTUOMUGZYONMG-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N+]=[N-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)

![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)